Propylene glycol dipalmitate
CAS No.: 33587-20-1
Cat. No.: VC3834735
Molecular Formula: C35H68O4
Molecular Weight: 552.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33587-20-1 |
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Molecular Formula | C35H68O4 |
Molecular Weight | 552.9 g/mol |
IUPAC Name | 2-hexadecanoyloxypropyl hexadecanoate |
Standard InChI | InChI=1S/C35H68O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(36)38-32-33(3)39-35(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |
Standard InChI Key | UWTZRBLIYNMYTC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Propylene glycol dipalmitate (IUPAC name: propane-1,2-diyl dipalmitate) is a saturated diester with the molecular formula C~35~H~68~O~4~ and a molecular weight of 552.9 g/mol. The compound consists of a propylene glycol backbone esterified with two palmitic acid chains, resulting in a hydrophobic structure. Its ester linkages render it stable under neutral conditions but susceptible to hydrolysis in acidic or alkaline environments .
Comparative Analysis of Propylene Glycol Esters
Propylene glycol esters vary by fatty acid chain length and degree of esterification. For example:
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Propylene glycol monocaprylate: C~11~H~22~O~3~, used as a penetration enhancer .
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Propylene glycol dicaprylate/dicaprate: C~19~H~36~O~4~, a mixture of C8 and C10 esters employed in cosmetic formulations .
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Propylene glycol 2-palmitate: C~19~H~38~O~3~, a monoester with limited solubility in polar solvents.
PDGP’s longer C16 chains confer higher melting points (~50–55°C) and lower water solubility compared to shorter-chain analogs .
Table 1: Physicochemical Properties of Select Propylene Glycol Esters
Property | PGDP (C~35~H~68~O~4~) | Propylene Glycol 2-Palmitate (C~19~H~38~O~3~) | Propylene Glycol Dicaprylate/Dicaprate (C~19~H~36~O~4~) |
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Molecular Weight (g/mol) | 552.9 | 314.5 | 328.5 |
Solubility | Insoluble in water | Soluble in organic solvents | Miscible with oils |
Primary Applications | Emollients, coatings | Cosmetics, drug delivery | Skin-conditioning agents |
Synthesis and Industrial Production
Esterification Methods
PGDP is synthesized via acid-catalyzed esterification:
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Reactants: Propylene glycol and palmitic acid in a 1:2 molar ratio.
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Catalysts: Sulfuric acid or ion-exchange resins at 150–180°C .
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Byproducts: Monoesters (e.g., propylene glycol palmitate) and oligomers .
Industrial batches typically achieve 85–90% diester yield, with purification steps removing residual acids and monoesters . A 2018 survey noted annual global production of propylene glycol esters exceeds 2 million metric tons, though PGDP-specific data remain unpublished .
Applications in Consumer and Industrial Products
Cosmetic Formulations
PGDP functions as a non-occlusive emollient and viscosity modifier in:
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Moisturizers: Forms a lipid barrier without greasy residues .
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Makeup: Stabilizes pigment dispersion in foundations and lipsticks .
In vitro studies on analogous esters demonstrate enhanced skin penetration for active ingredients. For example, propylene glycol dicaprylate increased caffeine permeability by 2.11-fold in pig skin models . While PGDP-specific data are lacking, its structural similarity suggests comparable performance .
Research Gaps and Future Directions
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Pharmacokinetics: Absence of data on PGDP’s absorption, distribution, and excretion.
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Ecotoxicity: Impact on aquatic ecosystems remains unstudied.
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Synergistic effects: Interactions with common excipients like polysorbates.
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